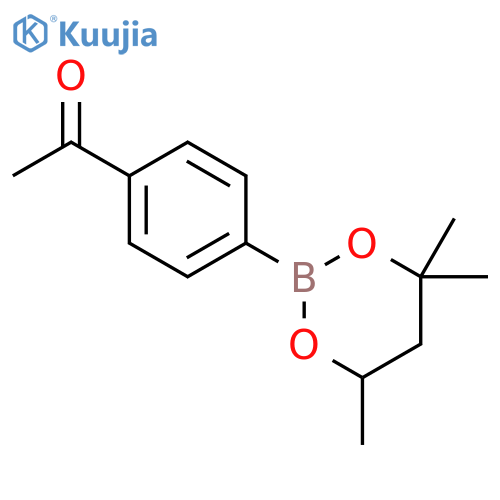Cas no 934558-34-6 (1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one)

934558-34-6 structure
商品名:1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one
1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone
- 1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
- MFCD28101504
- AKOS025403969
- 1-(4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethanone
- AS-3020
- 934558-34-6
- 1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one
-
- MDL: MFCD28101504
- インチ: InChI=1S/C14H19BO3/c1-10-9-14(3,4)18-15(17-10)13-7-5-12(6-8-13)11(2)16/h5-8,10H,9H2,1-4H3
- InChIKey: RVTCCIACRKFFJV-UHFFFAOYSA-N
- ほほえんだ: CC1CC(C)(C)OB(C2=CC=C(C=C2)C(=O)C)O1
計算された属性
- せいみつぶんしりょう: 246.1427246g/mol
- どういたいしつりょう: 246.1427246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B588508-100mg |
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| Apollo Scientific | OR310864-25g |
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | 25g |
£110.00 | 2023-09-02 | ||
| AK Scientific | AMTB978-1g |
1-(4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethanone |
934558-34-6 | 97% | 1g |
$157 | 2025-02-18 | |
| Apollo Scientific | OR310864-100g |
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | 100g |
£320.00 | 2023-09-02 | ||
| AK Scientific | AMTB978-5g |
1-(4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethanone |
934558-34-6 | 97% | 5g |
$369 | 2025-02-18 | |
| TRC | B588508-500mg |
1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Key Organics Ltd | AS-3020-10MG |
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | AS-3020-20MG |
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | >95% | 0mg |
£76.00 | 2023-04-19 | |
| A2B Chem LLC | AI62456-1g |
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | 97% | 1g |
$169.00 | 2024-07-18 | |
| A2B Chem LLC | AI62456-5g |
1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one |
934558-34-6 | 97% | 5g |
$397.00 | 2024-07-18 |
1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
934558-34-6 (1-4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenylethan-1-one) 関連製品
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
